4-amino-1,2,4-triazole-3-thiol

Corrosion Inhibition Mild Steel Electrochemistry

This building block features a critical thione-thiol tautomeric equilibrium that fundamentally controls its reactivity. Unlike substituted analogs, it serves as the validated precursor for constructing [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole libraries via cyclocondensation. In corrosion inhibition of mild steel/acidic media, it offers a quantifiably lower but distinct inhibition profile compared to 5-alkylated derivatives — a critical property for processes where over-inhibition must be avoided. Ensure your procurement specifies the unsubstituted scaffold; this tautomeric behavior cannot be assumed from analogs.

Molecular Formula C2H4N4S
Molecular Weight 116.15 g/mol
Cat. No. B7722964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-1,2,4-triazole-3-thiol
Molecular FormulaC2H4N4S
Molecular Weight116.15 g/mol
Structural Identifiers
SMILESC1=NN=C(N1N)S
InChIInChI=1S/C2H4N4S/c3-6-1-4-5-2(6)7/h1H,3H2,(H,5,7)
InChIKeyDLLBXBCKFUPBJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-1,2,4-Triazole-3-Thiol: A Versatile Synthon and Corrosion Inhibitor Procurement Overview


4-Amino-1,2,4-triazole-3-thiol (CAS: 16691-43-3) is a fundamental heterocyclic building block characterized by the strategic juxtaposition of an amino and a thiol group on a 1,2,4-triazole ring. This compound exists in a thione-thiol tautomeric equilibrium, a property that fundamentally dictates its reactivity profile and distinguishes it from non-thiol containing triazoles [1]. Its primary value proposition lies in its dual functionality: it serves as a versatile synthon for constructing complex N-bridged heterocyclic systems, such as triazolothiadiazoles [2], and exhibits quantifiable performance as a corrosion inhibitor for metals in acidic environments [3].

4-Amino-1,2,4-Triazole-3-Thiol: Why Simple In-Class Substitution Is Scientifically Unjustified


Substituting 4-amino-1,2,4-triazole-3-thiol with seemingly similar analogs like 4-amino-5-methyl-1,2,4-triazole-3-thiol or 3-amino-1,2,4-triazole-5-thiol is scientifically unsound without rigorous validation. These compounds exhibit distinct performance characteristics in key applications. For instance, in corrosion inhibition, the unsubstituted parent compound demonstrates a different, and often lower, inhibition efficiency compared to its 5-alkylated derivatives, with efficiency following the order ATT < AMTT < AETT in acidic media [1]. Furthermore, the unique tautomeric equilibrium of the parent scaffold [2] and its established utility as a versatile synthon for creating N-bridged heterocycles [3] are properties that cannot be assumed for other analogs without explicit experimental confirmation.

4-Amino-1,2,4-Triazole-3-Thiol: Quantified Differentiation Evidence for Scientific Procurement


Corrosion Inhibition Efficiency on Mild Steel in 1.0 M H2SO4 Compared to 5-Alkylated Analogs

In a direct head-to-head comparison for the corrosion inhibition of mild steel in 1.0 M sulfuric acid, the unsubstituted 4-amino-1,2,4-triazole-3-thiol (ATT) demonstrated a lower inhibition efficiency than its 5-methyl (AMTT) and 5-ethyl (AETT) counterparts [1].

Corrosion Inhibition Mild Steel Electrochemistry

Tautomeric Equilibrium Behavior as a Determinant of Reactivity vs. Non-Thiol Analogs

Quantum chemical calculations reveal that 1,2,4-triazole-3-thiols exist in a thione-thiol tautomeric equilibrium, a property not shared by non-thiol containing 1,2,4-triazoles. The relative stability of these tautomeric forms is influenced by the solvent environment, with prototropic solvents reducing the energy difference between tautomers compared to the gas phase [1].

Tautomerism DFT Analysis Reactivity

Established Utility as a Synthon for N-Bridged Heterocycles vs. Non-Specific Building Blocks

4-Amino-1,2,4-triazole-3-thiols are explicitly recognized as versatile synthons for constructing biologically active heterocycles, particularly [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, due to the close proximity of their amino and mercapto groups [1]. This specific synthetic utility is not a generic feature of all triazole derivatives.

Heterocyclic Synthesis Synthon Triazolothiadiazoles

4-Amino-1,2,4-Triazole-3-Thiol: Evidence-Backed Application Scenarios for Procurement and Use


Corrosion Inhibition for Mild Steel in Acidic Environments (Where Lower Efficacy is Acceptable or Desired)

For industrial processes requiring corrosion protection of mild steel in 1.0 M sulfuric acid, 4-amino-1,2,4-triazole-3-thiol (ATT) provides a quantifiably lower level of inhibition compared to its 5-alkylated derivatives (AMTT and AETT) [1]. This is a critical procurement consideration: if a less potent inhibitor is required for process reasons, or if cost-benefit analysis favors the parent compound over more effective but potentially more expensive analogs, ATT is the scientifically justified choice.

Synthesis of [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole Libraries

The compound's established role as a versatile synthon makes it an essential procurement item for medicinal chemistry and agrochemical discovery programs focused on synthesizing libraries of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles [2]. Its specific structure, featuring both an amino and a thiol group, is a prerequisite for the cyclocondensation reaction with carboxylic acids, a pathway not accessible with non-thiol or differently substituted triazole analogs.

Investigating Tautomerism-Dependent Reactivity and Physicochemical Properties

The well-documented thione-thiol tautomeric equilibrium of this compound [3] makes it a valuable model system for studying solvent effects on tautomer stability and subsequent reactivity. This is a fundamental research application where the compound's unique property is the central object of study, and substitution with a non-tautomerizing analog would be scientifically irrelevant.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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